![molecular formula C20H14N2O2 B412298 (E)-1-(FURAN-2-YL)-N-{5-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE](/img/structure/B412298.png)
(E)-1-(FURAN-2-YL)-N-{5-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine is a Schiff base compound derived from the condensation of 2-furylmethylene and 1,5-naphthalenediamine Schiff bases are known for their versatility in coordination chemistry, and this compound is no exception
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine typically involves the condensation reaction between 2-furylmethylene and 1,5-naphthalenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylene oxides, while reduction would regenerate the original amines and aldehydes.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their function and leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the metal ion coordinated with the Schiff base.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2-furylmethylene)-1,2-ethanediamine
- N,N’-Bis(2-furylmethylene)-1,1’-binaphthyl-2,2’-diamine
- N,N’-Bis(5-methoxysalicylidene)-1,2-ethanediamine
Uniqueness
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in coordination chemistry and catalysis. Additionally, its potential biological activities set it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C20H14N2O2 |
|---|---|
Molecular Weight |
314.3g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[5-(furan-2-ylmethylideneamino)naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C20H14N2O2/c1-7-17-18(19(9-1)21-13-15-5-3-11-23-15)8-2-10-20(17)22-14-16-6-4-12-24-16/h1-14H |
InChI Key |
PRXNXMIGZLMOBX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=CO3)C(=C1)N=CC4=CC=CO4 |
Canonical SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=CO3)C(=C1)N=CC4=CC=CO4 |
solubility |
46.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-dibenzo[b,d]furan-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B412215.png)
![3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide](/img/structure/B412221.png)
![2-Acetyl-4-[(2,4-dichlorobenzoyl)oxy]phenyl 2,4-dichlorobenzoate](/img/structure/B412222.png)
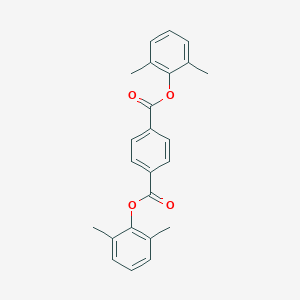
![3-allyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412225.png)
![2-[(2-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B412227.png)
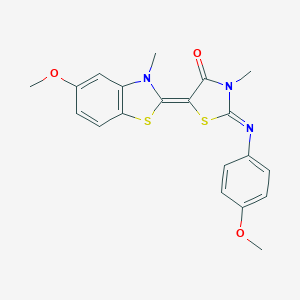
![2,5,6-trimethyl-3-[(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B412229.png)
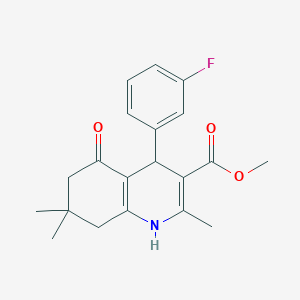
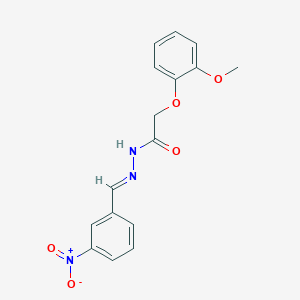
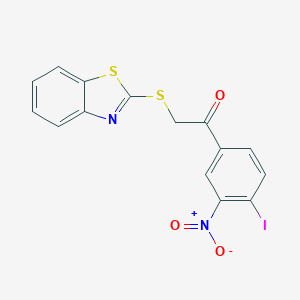
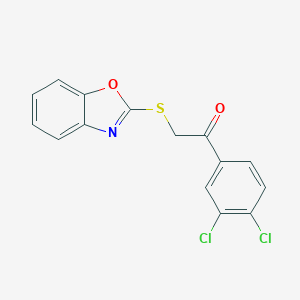
![2-{4-Ethoxy-3-nitrophenyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B412237.png)
![1-[1,1'-Biphenyl]-4-yl-2-(4-imino-1(4H)-pyridinyl)ethanone](/img/structure/B412238.png)
